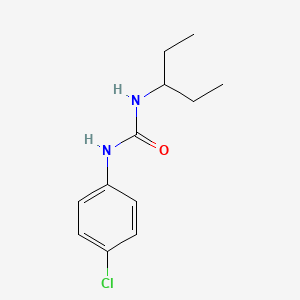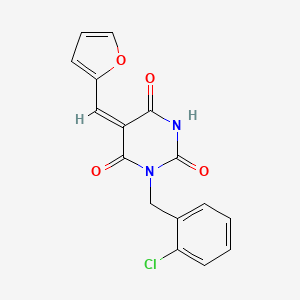
N-(4-chlorophenyl)-N'-(1-ethylpropyl)urea
Übersicht
Beschreibung
N-(4-chlorophenyl)-N'-(1-ethylpropyl)urea, commonly known as "propanil," is a herbicide that is widely used in agriculture to control weeds in rice paddies. It was first introduced in the 1960s and has since become one of the most commonly used herbicides in the world. Propanil is known for its effectiveness in controlling a wide range of weeds, including grasses and broadleaf weeds.
Wirkmechanismus
Propanil works by inhibiting photosynthesis in plants, which ultimately leads to their death. Specifically, propanil inhibits the enzyme photosystem II, which is responsible for photosynthetic electron transport. This disruption in photosynthesis results in a buildup of reactive oxygen species, which ultimately leads to cell death.
Biochemical and Physiological Effects:
Propanil has been shown to have both acute and chronic toxic effects on animals. Acute exposure to propanil can cause symptoms such as vomiting, diarrhea, and respiratory distress. Chronic exposure to propanil has been linked to liver and kidney damage, as well as reproductive and developmental effects.
Vorteile Und Einschränkungen Für Laborexperimente
Propanil is a widely used herbicide, and as such, it is readily available for use in laboratory experiments. Its effectiveness in controlling weeds in rice paddies makes it a valuable tool for studying the impact of herbicides on crop yields and the environment. However, propanil's toxicity to animals can make it difficult to use in studies involving animals.
Zukünftige Richtungen
There are several areas of research that could benefit from further study of propanil. One area of interest is the development of new herbicides that are more effective and less toxic than propanil. Another area of interest is the impact of propanil on non-target organisms, such as bees and other pollinators. Finally, there is a need for further research on the long-term effects of propanil exposure on human health.
Wissenschaftliche Forschungsanwendungen
Propanil has been extensively studied for its effectiveness as a herbicide and its impact on the environment. Research has shown that propanil is highly effective in controlling weeds in rice paddies, and it is also relatively safe for non-target organisms, such as fish and aquatic plants. Propanil has also been studied for its potential use in other crops, such as cotton and soybeans.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-pentan-3-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-3-10(4-2)14-12(16)15-11-7-5-9(13)6-8-11/h5-8,10H,3-4H2,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMULUVHDRUHKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4819104.png)
![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea](/img/structure/B4819125.png)

![N-[4-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4819129.png)

![methyl 3-({[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B4819146.png)

![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-bromo-4-methoxybenzamide](/img/structure/B4819164.png)
![1-[(2,6-difluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4819170.png)
![ethyl 2-[({[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4819178.png)
![ethyl N-({[3,5-bis(trifluoromethyl)phenyl]amino}carbonyl)-beta-alaninate](/img/structure/B4819185.png)
![4-({[(1-benzyl-4-piperidinyl)amino]carbonothioyl}amino)-N-ethylbenzenesulfonamide](/img/structure/B4819188.png)
![3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4819202.png)
![1-chloro-4-{[4-(2-nitrovinyl)phenyl]thio}benzene](/img/structure/B4819211.png)